

# Biotin-PEG2-NH-Boc molecular weight and formula

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## Compound of Interest

Compound Name: *Biotin-PEG2-NH-Boc*

Cat. No.: *B1667288*

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## Technical Guide: Biotin-PEG2-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Biotin-PEG2-NH-Boc**, a versatile heterobifunctional linker widely employed in biomedical research and drug development. This document details its physicochemical properties, provides experimental protocols for its application, and illustrates a common experimental workflow.

## Core Properties of Biotin-PEG2-NH-Boc

**Biotin-PEG2-NH-Boc** is a chemical compound that incorporates a biotin moiety, a polyethylene glycol (PEG) spacer, and a Boc-protected amine group. The biotin component allows for strong and specific binding to avidin and streptavidin proteins, a cornerstone of many detection and purification systems. The short, hydrophilic two-unit PEG spacer enhances solubility in aqueous buffers and reduces steric hindrance. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise conjugation strategies.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C21H38N4O6S	[1][2]
Molecular Weight	474.61 g/mol	[2][3][4]
CAS Number	175885-18-4	

## Experimental Protocols

**Biotin-PEG2-NH-Boc** is a key reagent in the biotinylation of molecules and the synthesis of more complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs). The following protocols outline the fundamental steps for its use in protein biotinylation.

### Protocol 1: Deprotection of the Boc Group to Expose the Primary Amine

The terminal amine of **Biotin-PEG2-NH-Boc** is protected by a Boc group, which must be removed before it can be conjugated to another molecule. This is typically achieved under acidic conditions.

Materials:

- **Biotin-PEG2-NH-Boc**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Nitrogen or argon gas
- Rotary evaporator

Methodology:

- Dissolve the **Biotin-PEG2-NH-Boc** in DCM.
- Add TFA to the solution (typically 20-50% v/v) at 0 °C.

- Allow the reaction to warm to room temperature and stir for 1-3 hours.
- Monitor the reaction's progress using a suitable analytical method, such as LC-MS.
- Once the reaction is complete, remove the excess TFA and DCM under reduced pressure using a rotary evaporator. The resulting amine salt (Biotin-PEG2-NH<sub>2</sub>) can often be used in the subsequent step without further purification.

## Protocol 2: Amide Bond Formation for Protein Biotinylation

Following deprotection, the newly exposed primary amine of Biotin-PEG2-NH<sub>2</sub> can be covalently linked to a target protein. A common method is to conjugate the amine to carboxylic acid groups on the protein (e.g., on aspartate or glutamate residues, or the C-terminus) using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

### Materials:

- Biotin-PEG2-NH<sub>2</sub> (from Protocol 1)
- Target protein
- Activation buffer (e.g., MES buffer, pH 4.5-6.0)
- Coupling buffer (e.g., PBS or HEPES buffer, pH 7.2-8.0)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to improve efficiency)
- Quenching buffer (e.g., Tris or glycine)
- Desalting column or dialysis equipment

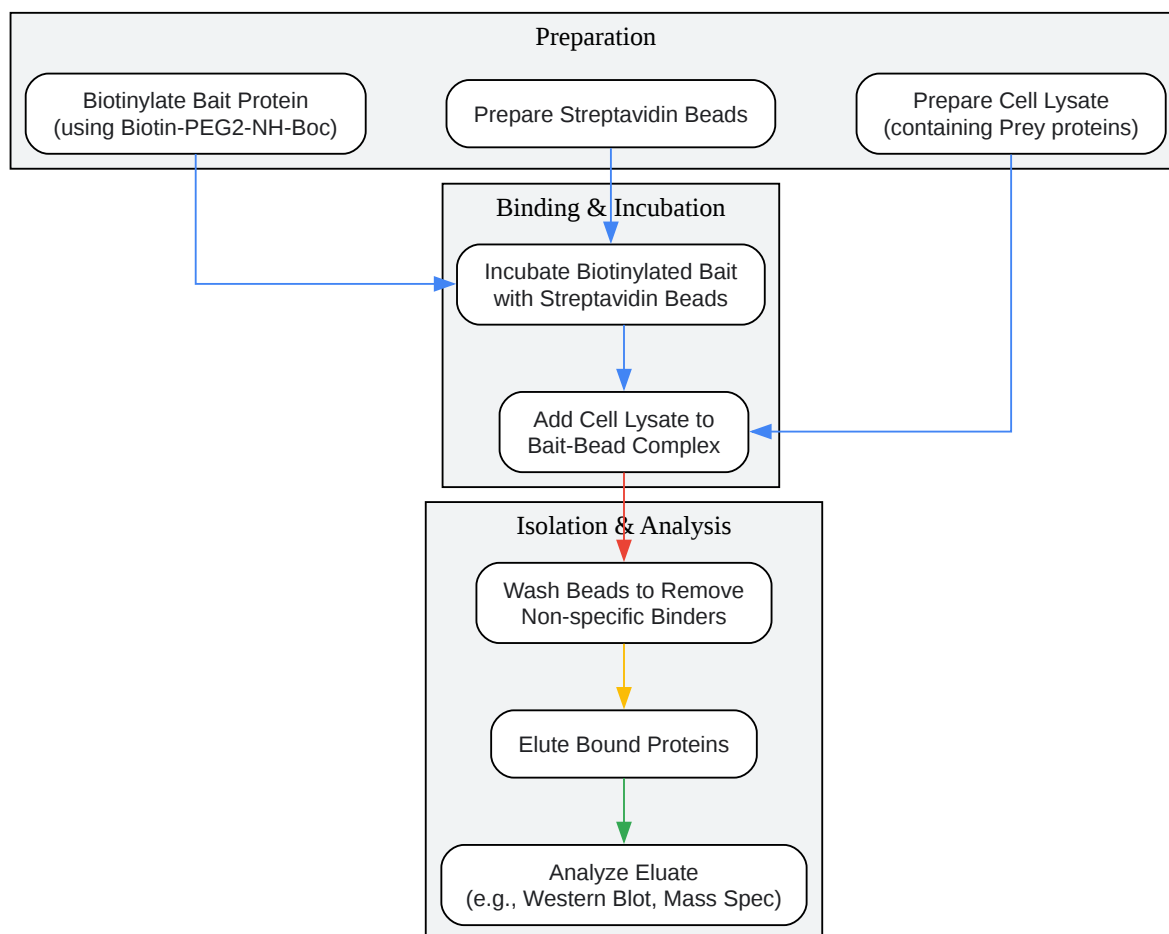
### Methodology:

- **Protein Preparation:** Dissolve the target protein in the coupling buffer. Ensure the buffer does not contain primary amines (like Tris or glycine) as they will compete with the reaction.

- **Activation of Carboxyl Groups (Optional but Recommended):** In a separate reaction, activate the carboxyl groups on the protein. Dissolve the protein in the activation buffer and add EDC and NHS (or Sulfo-NHS). Incubate for 15-30 minutes at room temperature.
- **Conjugation:** Add the deprotected Biotin-PEG2-NH<sub>2</sub> to the activated protein solution. A molar excess of the biotin reagent is typically used to ensure efficient labeling.
- **Reaction Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- **Quenching:** Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to consume any unreacted EDC and NHS esters.
- **Purification:** Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or through dialysis against an appropriate buffer.
- **Characterization:** The extent of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which provides a colorimetric estimation of biotin incorporation.

## Experimental Workflow Visualization

A frequent application for biotinylated proteins is their use in pull-down assays to study protein-protein interactions. The strong and specific interaction between biotin and streptavidin-coated beads allows for the isolation of the biotinylated "bait" protein and any associated "prey" proteins.



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Caption: Workflow for a streptavidin pull-down assay using a biotinylated bait protein.

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